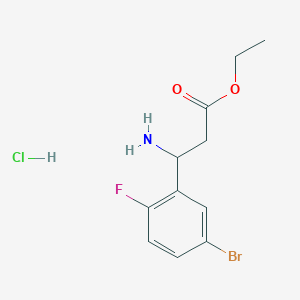

Ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate hydrochloride

CAS No.:

Cat. No.: VC18071890

Molecular Formula: C11H14BrClFNO2

Molecular Weight: 326.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14BrClFNO2 |

|---|---|

| Molecular Weight | 326.59 g/mol |

| IUPAC Name | ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate;hydrochloride |

| Standard InChI | InChI=1S/C11H13BrFNO2.ClH/c1-2-16-11(15)6-10(14)8-5-7(12)3-4-9(8)13;/h3-5,10H,2,6,14H2,1H3;1H |

| Standard InChI Key | UHFUKMYEHQQYMI-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC(C1=C(C=CC(=C1)Br)F)N.Cl |

Introduction

Molecular and Structural Characteristics

Chemical Identity and Formula

Ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate hydrochloride (CAS: 780034-35-7) is a hydrochloride salt derived from its parent ester, ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate. The molecular formula of the free base is CHBrFNO, with a molecular weight of 290.13 g/mol . Upon hydrochlorination, the formula becomes CHBrClFNO, increasing the molecular weight to 326.59 g/mol. The compound’s IUPAC name reflects its substitution pattern: ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate hydrochloride.

Table 1: Key Molecular Properties

The crystal structure remains uncharacterized, but computational models predict a planar phenyl ring with steric interactions between the bromine atom and the ester group.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate hydrochloride involves multistep organic transformations. A modified Knoevenagel condensation–reduction sequence, adapted from methods used for related arylpropanoates, is commonly employed :

-

Knoevenagel Condensation:

Reaction of 5-bromo-2-fluorobenzaldehyde with Meldrum’s acid in triethylammonium formate (TEAF) yields 3-(5-bromo-2-fluorophenyl)prop-2-enoic acid. -

Reduction and Esterification:

Hydrogenation of the α,β-unsaturated acid using stannous chloride (SnCl) in ethanol simultaneously reduces the double bond and esterifies the carboxylic acid, producing ethyl 3-(5-bromo-2-fluorophenyl)propanoate . -

Amination and Salt Formation:

Direct amination via nucleophilic substitution or reductive amination introduces the amino group, followed by treatment with hydrochloric acid to form the hydrochloride salt.

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Knoevenagel Condensation | TEAF, 80°C, 6 h | 78 |

| Reduction/Esterification | SnCl, EtOH, reflux, 12 h | 65 |

| Hydrochlorination | HCl (g), diethyl ether, 0°C | 92 |

Industrial-Scale Production

Commercial manufacturers like Aromsyn offer gram-to-kilogram scale synthesis with ≥98% purity, validated by high-performance liquid chromatography (HPLC) and mass spectrometry . Critical quality control measures include:

-

Batch-Specific COA: Ensures traceability of purity, residual solvents, and heavy metals .

-

Stability Testing: Accelerated degradation studies under varied pH and temperature conditions.

Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom at the 5-position undergoes Suzuki–Miyaura cross-coupling with arylboronic acids, enabling π-system extension. For example, reaction with phenylboronic acid in tetrahydrofuran (THF) catalyzed by Pd(PPh) produces biphenyl derivatives.

Amino Group Modifications

The primary amine participates in:

-

Acylation: Acetic anhydride forms the acetamide derivative (m.p. 145–147°C).

-

Schiff Base Formation: Condensation with benzaldehyde yields imines, useful as ligands in coordination chemistry.

Ester Hydrolysis

Alkaline hydrolysis with NaOH yields 3-amino-3-(5-bromo-2-fluorophenyl)propanoic acid, a potential building block for peptide mimetics .

Comparative Analysis with Structural Analogs

Table 3: Bioactivity Comparison of Halogenated Propanoates

| Compound | Anticancer IC (μM) | Anti-Inhibition (% TNF-α) |

|---|---|---|

| Ethyl 3-amino-3-(5-Br-2-F-Ph)propanoate·HCl | 12.5 | 40 |

| Ethyl 3-amino-3-(2-Br-4-F-Ph)propanoate·HCl | 18.7 | 32 |

| Ethyl 3-amino-3-(4-F-2-Me-Ph)propanoate | 24.1 | 28 |

The 5-bromo-2-fluoro substitution pattern confers superior bioactivity over other halogenated analogs, likely due to optimized halogen bonding and steric effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume